An In-depth Technical Guide to 2-Methyl-5-nitronicotinic Acid (CAS No. 59290-81-2)
An In-depth Technical Guide to 2-Methyl-5-nitronicotinic Acid (CAS No. 59290-81-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-nitronicotinic acid, with the Chemical Abstracts Service (CAS) number 59290-81-2, is a substituted pyridine carboxylic acid that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a pyridine ring functionalized with a methyl group, a nitro group, and a carboxylic acid, provides multiple reactive sites for the construction of more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in medicinal chemistry and drug discovery. The strategic placement of the nitro group, a powerful electron-withdrawing group, and the carboxylic acid handle make this compound a versatile scaffold for the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Methyl-5-nitronicotinic acid is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 59290-81-2 | [1][3] |
| Molecular Formula | C₇H₆N₂O₄ | [3] |
| Molecular Weight | 182.14 g/mol | [3] |
| Appearance | Light brown to brown solid | [4] |
| Melting Point | 215-215.5 °C | [4] |
| Boiling Point | 370.1 ± 42.0 °C (Predicted) | [4] |
| Density | 1.477 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.47 ± 0.10 (Predicted) | [4] |
| Storage | Sealed in a dry environment at room temperature. | [4] |
Synthesis of 2-Methyl-5-nitronicotinic Acid
The synthesis of 2-Methyl-5-nitronicotinic acid is most commonly achieved through the hydrolysis of its corresponding ethyl ester, ethyl 2-methyl-5-nitronicotinate. This method provides a reliable and high-yielding route to the desired carboxylic acid.
Experimental Protocol: Hydrolysis of Ethyl 2-methyl-5-nitronicotinate
This protocol is based on a general procedure described in the literature.[4]
Materials:
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Ethyl 2-methyl-5-nitronicotinate
-
Hydrochloric acid (HCl)
-
Water (H₂O)
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Sodium bicarbonate (NaHCO₃)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer and stir bar
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Beakers
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Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methyl-5-nitronicotinate (e.g., 300 g, 1.4 mol) in a mixture of hydrochloric acid (e.g., 800 mL) and water (e.g., 800 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction solution with a significant volume of water (e.g., 2.0 L).
-
Neutralization and Precipitation: Slowly and carefully neutralize the solution by adding solid sodium bicarbonate in portions with stirring until the pH reaches approximately 5.0. A precipitate will gradually form during this process.
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Isolation of Product: Cool the mixture further in an ice bath to maximize precipitation. Collect the solid product by filtration using a Buchner funnel.
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Drying: Dry the collected solid to obtain 2-Methyl-5-nitronicotinic acid. A yield of approximately 85.7% can be expected.[4]
Characterization:
The final product can be characterized using standard analytical techniques:
-
¹H NMR (DMSO-d₆, 300 MHz): δ = 2.84 (s, 3H), 8.74-8.75 (d, 1H), 9.35-9.36 (d, 1H), 13.90 (s, 1H).[4]
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LC-MS: [M-H]⁻ peak at m/z 180.9.[4]
Applications in Drug Discovery and Medicinal Chemistry
2-Methyl-5-nitronicotinic acid is a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have shown promise in various areas of drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents.
Role as a Precursor to Bioactive Hydrazones
Research has demonstrated that 2-Methyl-5-nitronicotinic acid can be converted to its corresponding hydrazide, which can then be condensed with various aldehydes to form a library of hydrazone derivatives.[4][5] These hydrazones have been investigated for their biological activities.
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Antimicrobial Activity: Hydrazones derived from 2-methyl-5-nitro-6-phenylnicotinohydrazide have been synthesized and evaluated for their antibacterial and antifungal properties.[4][5] This line of research is significant as the hydrazone moiety is a common pharmacophore in various antimicrobial drugs.
Potential in the Synthesis of Kinase Inhibitors
While direct evidence for the use of 2-Methyl-5-nitronicotinic acid in synthesizing kinase inhibitors is not prevalent in the public domain, its structural analog, 2-methylnicotinic acid, is a known intermediate in the synthesis of specific IKK beta inhibitor drugs like ML-120B and the oncolytic drug BAY-1082439.[6] This suggests that the 2-methylnicotinic acid scaffold is a viable starting point for developing kinase inhibitors. The introduction of a nitro group, as in 2-Methyl-5-nitronicotinic acid, could be a strategic modification to modulate the electronic properties and binding interactions of potential inhibitors with their target kinases.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
